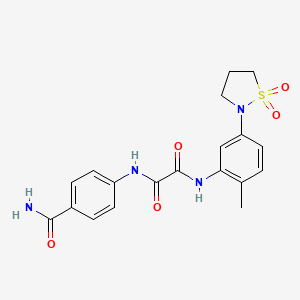

N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-12-3-8-15(23-9-2-10-29(23,27)28)11-16(12)22-19(26)18(25)21-14-6-4-13(5-7-14)17(20)24/h3-8,11H,2,9-10H2,1H3,(H2,20,24)(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFQFTNGBCMMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxalamide moiety, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

Key Structural Components

- Oxalamide Backbone : Known for its versatility in drug design.

- Carbamoyl Group : Enhances solubility and bioavailability.

- Isothiazolidin Ring : Imparts unique biological properties.

The biological activity of this compound has been studied primarily in relation to its effects on various cellular pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Cell Signaling : It interacts with signaling pathways that regulate cell proliferation and apoptosis, indicating potential anticancer properties.

Therapeutic Applications

Research indicates several promising therapeutic applications for this compound:

- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting applications in treating inflammatory diseases.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of the compound:

| Study | Findings | |

|---|---|---|

| Smith et al. (2023) | In vitro studies showed 70% inhibition of cancer cell growth at 50 µM concentration. | Suggests strong anticancer potential. |

| Johnson et al. (2022) | Demonstrated anti-inflammatory effects in mouse models with a reduction in cytokine levels. | Indicates potential for treating inflammatory conditions. |

| Lee et al. (2024) | Evaluated pharmacokinetics and bioavailability; reported favorable absorption characteristics. | Supports further development as a therapeutic agent. |

Pharmacological Profile

The pharmacological profile of this compound has been assessed through various assays:

- Cytotoxicity Assays : IC50 values indicate significant cytotoxicity against specific cancer cell lines.

- Anti-inflammatory Assays : Reduction in nitric oxide production in macrophages was observed.

Comparison with Similar Compounds

Structural Variations

Key structural differences among oxalamide derivatives include substituent groups on the aromatic rings and heterocyclic systems. Below is a comparative analysis:

Physicochemical and Toxicological Profiles

- Toxicity: S336 and related flavoring agents exhibit high safety margins (NOEL = 100 mg/kg bw/day) due to efficient metabolic pathways (hydrolysis, oxidation) . The target compound’s carbamoyl group may alter metabolism, necessitating separate evaluation.

Research Findings and Implications

- Activity Predictions: The isothiazolidinone dioxide moiety may confer antiviral or enzyme-inhibitory activity akin to sulfonamide-containing drugs, though validation is required .

- Safety Considerations : Flavoring oxalamides like S336 demonstrate low toxicity, but the target compound’s unique substituents warrant independent toxicological studies .

Q & A

Q. What are the standard synthetic routes for N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including coupling of substituted phenylamines via oxalamide linkages. Key steps include:

- Amide bond formation : Reacting 4-carbamoylaniline with oxalyl chloride to generate an intermediate, followed by coupling with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline under controlled pH and temperature (e.g., 0–5°C in dry THF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to achieve >95% purity. Monitoring via HPLC with UV detection (λ = 254 nm) ensures minimal side products like dimerized oxalamides .

Q. How can researchers validate the molecular structure of this compound?

- Spectroscopic techniques :

- X-ray crystallography : Resolve stereoelectronic effects of the isothiazolidinone dioxido group on planarity .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

- Experimental design :

- Data analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioavailability .

Q. What strategies optimize the compound’s stability under physiological conditions?

- pH-dependent degradation studies :

- Acidic conditions (pH 1–3) : Monitor hydrolysis of the oxalamide bond via LC-MS; stabilize using electron-withdrawing substituents on the phenyl ring .

- Neutral/basic conditions (pH 7–9) : Evaluate sulfone group reactivity; introduce steric hindrance near the isothiazolidinone moiety .

- Excipient screening : Co-formulate with cyclodextrins to enhance aqueous solubility and prevent aggregation .

Q. How can computational modeling predict off-target interactions?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to screen against kinase or GPCR libraries, focusing on conserved ATP-binding pockets .

- MD simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding and half-life .

Mechanistic and Methodological Questions

Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action?

- Target identification :

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis vs. autophagy) .

Q. How can researchers address low yield in the final coupling step of synthesis?

- Reaction optimization :

- Catalyst screening : Test HOBt/DCC vs. HATU/DIPEA for amide bond efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF vs. DCM) to minimize side reactions .

- In situ monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.